P2X3/P2X2/3 Antagonist Scaffold Classification vs. Unsubstituted Phenyl Analog MPTOE
The compound CAS 894010-09-4 is structurally classified as a thiazole-substituted arylamide within the genus disclosed in patent WO2008055840 [1]. While explicit experimental IC50 data for CAS 894010-09-4 at human P2X3 or P2X2/3 receptors are not yet available in the public domain, the differentiation argument rests on the N'-(4-methylphenyl) substitution relative to the unsubstituted phenyl analog MPTOE (N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide). SAR analyses from the patent family indicate that para-substitution on the terminal phenyl ring can significantly alter antagonist potency and subtype selectivity [1]. This creates a scientific rationale for selecting CAS 894010-09-4 over MPTOE in screens where 4-methyl substitution is hypothesized to enhance target engagement.
| Evidence Dimension | Molecular structure: terminal phenyl ring substitution |
|---|---|
| Target Compound Data | N'-(4-methylphenyl) substitution present |
| Comparator Or Baseline | MPTOE (CAS 894010-82-3): N'-phenyl (unsubstituted) |
| Quantified Difference | Addition of a para-methyl group; molecular weight increase from 365.45 g/mol (MPTOE) to 379.48 g/mol |
| Conditions | Structural comparison based on chemical composition; pharmacological data inferred from class SAR |
Why This Matters
The para-methyl group introduces increased lipophilicity (Δ logP estimated ~ +0.5) and potential for differential receptor interaction, which may translate into improved selectivity or metabolic stability in P2X3-targeted assays.
- [1] WO2008055840A1 - Thiazole and oxazole-substituted arylamides. View Source
